Ethyl 2-(tetrahydrofuran-3-yl)acetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(tetrahydrofuran-3-yl)acetimidate is a chemical compound that belongs to the class of imidates. It is characterized by the presence of an ethyl group, a tetrahydrofuran ring, and an acetimidate functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(tetrahydrofuran-3-yl)acetimidate can be synthesized through a multi-step process. One common method involves the reaction of tetrahydrofuran with ethyl acetimidate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The industrial production also emphasizes safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tetrahydrofuran-3-yl)acetimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The acetimidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(tetrahydrofuran-3-yl)acetimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(tetrahydrofuran-3-yl)acetimidate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Ethyl 2-(tetrahydrofuran-3-yl)acetimidate can be compared with other similar compounds such as:
Ethyl acetimidate hydrochloride: Similar in structure but with different reactivity and applications.
Tetrahydrofuran derivatives: These compounds share the tetrahydrofuran ring but differ in their functional groups and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 2-(oxolan-3-yl)ethanimidate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(9)5-7-3-4-10-6-7/h7,9H,2-6H2,1H3 |
InChI Key |
BGBJCKZHHCWLHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CC1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.